In-Depth Technical Guide: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
In-Depth Technical Guide: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE CAS Number: 100590-43-0
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 1-benzothiophene-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100590-43-0 | |
| Molecular Formula | C₁₀H₈O₂S | [1] |
| Molecular Weight | 192.24 g/mol | |
| Appearance | White to pink solid | [2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |
Synthesis and Experimental Protocols
The synthesis of benzothiophene derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of Methyl 1-benzothiophene-4-carboxylate (CAS 100590-43-0) is not explicitly detailed in the surveyed literature, general methodologies for the creation of the benzothiophene core and subsequent carboxylation and esterification are common.
General Synthesis Strategy:
The formation of the benzothiophene scaffold can be achieved through various cyclization reactions. A common conceptual pathway involves the reaction of a substituted thiophenol with an appropriate electrophile to construct the fused ring system. Subsequent functional group manipulations would then be employed to introduce the carboxylate group at the 4-position, followed by esterification with methanol.
Logical Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of Methyl 1-benzothiophene-4-carboxylate.
Biological Activity and Drug Development Potential
The benzothiophene scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals.[3] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including but not limited to:
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Anticancer: Certain benzothiophene derivatives have shown promise as anticancer agents.[3]
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Anti-inflammatory: The scaffold is a component of molecules with anti-inflammatory properties.[3]
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Antimicrobial: Antibacterial and antifungal activities have been reported for various benzothiophene compounds.[3]
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Antidiabetic: Some derivatives have been investigated for their potential in managing diabetes.[3]
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Anticonvulsant: The structural motif has been explored for its anticonvulsant effects.[3]
While specific biological data for Methyl 1-benzothiophene-4-carboxylate is not extensively documented, its structural similarity to other active benzothiophenes suggests it could serve as a valuable intermediate or a candidate for biological screening in various drug discovery programs. The ester functionality provides a handle for further chemical modification to explore structure-activity relationships (SAR).
Potential Drug Discovery Workflow:
The integration of this compound into a drug discovery pipeline would likely follow a standard progression from initial screening to lead optimization.
Caption: A typical workflow for the evaluation of a novel chemical entity in a drug discovery program.
Signaling Pathway Interactions
Currently, there is no specific information in the public domain linking Methyl 1-benzothiophene-4-carboxylate to the modulation of any particular signaling pathway. However, given the diverse biological activities of the benzothiophene class, it is plausible that derivatives could interact with a range of cellular targets. For instance, some benzothiophene-containing molecules have been shown to interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Further research through target identification and mechanism of action studies would be required to elucidate any specific signaling pathway involvement for this compound.
Conclusion
Methyl 1-benzothiophene-4-carboxylate is a chemical entity with a foundation in the well-regarded benzothiophene scaffold. While detailed experimental and biological data for this specific molecule are sparse, its structural features suggest potential for further investigation in medicinal chemistry and drug development. The information provided herein serves as a foundational guide for researchers interested in exploring the synthesis and potential applications of this and related compounds. Further empirical studies are necessary to fully characterize its physicochemical properties and to uncover its biological potential.

